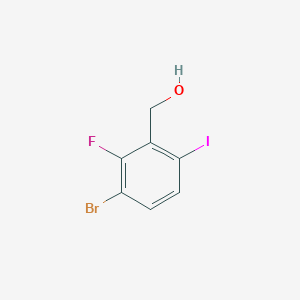

(3-Bromo-2-fluoro-6-iodophenyl)methanol

Description

(3-Bromo-2-fluoro-6-iodophenyl)methanol is a halogenated aromatic compound featuring a methanol functional group attached to a trihalogenated benzene ring. The substituents—bromo (Br), fluoro (F), and iodo (I)—are located at the 3-, 2-, and 6-positions of the phenyl ring, respectively. This unique arrangement confers distinct electronic, steric, and reactivity properties to the molecule.

Properties

Molecular Formula |

C7H5BrFIO |

|---|---|

Molecular Weight |

330.92 g/mol |

IUPAC Name |

(3-bromo-2-fluoro-6-iodophenyl)methanol |

InChI |

InChI=1S/C7H5BrFIO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3H2 |

InChI Key |

KRXIMGJETMDJER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)CO)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-6-iodophenyl)methanol typically involves multi-step organic reactions. One common method is the halogenation of phenylmethanol derivatives. The process may include:

Bromination: Introduction of a bromine atom to the phenylmethanol derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Fluorination: Introduction of a fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Iodination: Introduction of an iodine atom using iodine or iodinating agents like iodine monochloride (ICl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-6-iodophenyl)methanol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

Substitution: Sodium iodide (NaI) in acetone for halogen exchange, or Grignard reagents for carbon-carbon bond formation.

Major Products

Oxidation: Corresponding aldehydes or ketones.

Reduction: Corresponding alcohols or hydrocarbons.

Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

(3-Bromo-2-fluoro-6-iodophenyl)methanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (3-Bromo-2-fluoro-6-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on halogen substitution patterns and functional groups. Below is a detailed comparison:

Halogenated Benzyl Alcohol Derivatives

- (2,6-Dichloro-3-fluorophenyl)methanol: Replacing bromo and iodo with chlorines at positions 2 and 6 reduces steric bulk but increases electronegativity, which may enhance hydrogen-bonding interactions with biological targets .

Halogenated Phenols

- 2-Fluorophenol (CAS 367-12-4): A simpler derivative with only a fluorine substituent at the 2-position and a hydroxyl group. The lack of bromo and iodo groups diminishes its utility in heavy-metal-catalyzed reactions (e.g., Suzuki coupling) but increases solubility in aqueous media due to reduced hydrophobicity .

- ~15–16 for alcohols) and hydrogen-bonding capacity. This difference impacts applications in metal chelation or proton-transfer reactions .

Substituent Effects on Reactivity and Stability

- Iodo vs. However, iodine’s lower electronegativity compared to bromo/chloro may reduce electron-withdrawing effects, influencing reaction rates in electrophilic substitutions.

- Ortho-Fluoro and Para-Methanol: The fluorine at the 2-position creates steric hindrance and electron-withdrawing effects, which could stabilize the methanol group against oxidation. This contrasts with analogs like 2-methoxyethanol (CAS 109-86-4), where the ether group lacks such stabilization .

Biological Activity

(3-Bromo-2-fluoro-6-iodophenyl)methanol is a halogenated phenylmethanol derivative characterized by the molecular formula . The presence of multiple halogen substituents—bromine, fluorine, and iodine—on the aromatic ring significantly influences its chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research.

Structural Features and Synthesis

The unique arrangement of halogens in this compound enhances its interaction with biological targets. The synthesis typically involves multi-step organic reactions, including halogenation and selective substitution methods to introduce the halogens at specific positions on the phenyl ring. Industrial production may utilize optimized synthetic routes for scalability, often employing continuous flow chemistry techniques.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including those involved in cancer pathways. Research indicates that its halogen substituents can enhance binding affinity towards specific molecular targets, such as protein kinases involved in cellular stress responses .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation as a potential therapeutic agent against bacterial infections .

- Antimutagenic Activity : Similar compounds have shown antimutagenic properties, which may extend to this compound. Its structural characteristics could contribute to a reduction in mutagenicity under specific conditions, potentially through antioxidant mechanisms .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Enzyme Inhibition : A study investigated the compound's role as a PERK inhibitor, relevant in diseases associated with activated unfolded protein response pathways, such as Alzheimer's disease and various cancers. The findings indicated that this compound effectively inhibited PERK activity, suggesting its potential utility in therapeutic contexts .

- Antimicrobial Screening : In vitro tests demonstrated that derivatives of halogenated phenylmethanols, including this compound, showed significant antimicrobial activity against Gram-positive bacteria. This highlights the compound's potential as a lead structure for developing new antibiotics .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Antimutagenic Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| (6-Bromo-2-fluoro-3-iodophenyl)methanol | High | Moderate | Moderate |

| (2-Bromo-3-iodophenyl)methanol | Low | Yes | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.